6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine
Description
Properties
IUPAC Name |
6-bromo-2,8-dimethylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-12-4-7(9)11-6(2)8(12)10-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUULQOKAEUOVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,8-Dimethyl Substituted Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide
This guide provides an in-depth technical analysis of 2,8-dimethyl substituted imidazo[1,2-a]pyrazine derivatives , a privileged scaffold in medicinal chemistry known for its versatility as a kinase inhibitor, bioluminescent probe, and anti-infective agent.
Introduction: The Scaffold & Its Significance
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged fused heterocycle that serves as a bioisostere of purines (specifically deazapurines). The 2,8-dimethyl substitution pattern is a critical structural motif that modulates both the physicochemical properties (lipophilicity, solubility) and the biological selectivity of the molecule.
Structural Significance
-
Core Geometry: The planar bicyclic system mimics the adenine ring of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors .
-
2-Methyl Group: Located on the imidazole ring, this substituent often fits into hydrophobic pockets (e.g., the gatekeeper region of kinases) or stabilizes the conformation for receptor binding.
-
8-Methyl Group: Located on the pyrazine ring (adjacent to the bridgehead), this group sterically influences the orientation of the molecule within the active site, often improving selectivity against off-target kinases or enhancing metabolic stability by blocking a potential oxidation site.
Key Therapeutic Areas
-
Oncology: Inhibition of kinases such as IGF-1R , Aurora Kinases , EphB4 , and PI3K .
-
Bioluminescence: Structural analogs of Coelenterazine (the substrate for Renilla luciferase), used as optical probes.
-
Infectious Diseases: Inhibition of bacterial VirB11 ATPase (Type IV secretion system) and potential antiviral activity.
Synthetic Methodologies
The synthesis of 2,8-dimethylimidazo[1,2-a]pyrazine derivatives is primarily achieved through condensation reactions, though multicomponent strategies offer diversity.
The Hantzsch-Type Condensation (Primary Route)
The most robust method involves the condensation of 2-amino-3-methylpyrazine with
-
Mechanism:
-
Nucleophilic Attack: The endocyclic nitrogen (N1) of the pyrazine ring attacks the
-carbon of the haloketone (displacement of halide). -
Cyclization: The exocyclic amino group attacks the carbonyl carbon.
-
Dehydration: Loss of water yields the aromatic imidazole ring fused to the pyrazine.
-
-
Regioselectivity: The methyl group at position 3 of the starting pyrazine directs the cyclization such that the methyl ends up at position 8 of the final imidazo[1,2-a]pyrazine core. The methyl from chloroacetone ends up at position 2 .
Multicomponent Reactions (Groebke-Blackburn-Bienaymé)
For generating libraries, the Groebke-Blackburn-Bienaymé (GBB) reaction is utilized:
-
Reagents: 2-amino-3-methylpyrazine + Aldehyde + Isocyanide.
-
Catalyst: Lewis acids (e.g.,
, ).[1] -
Outcome: This yields 3-amino-substituted 2,8-dimethyl derivatives, allowing for rapid SAR exploration at the C3 position.
Visualization: Synthetic Workflow
Figure 1: Step-by-step synthetic pathway for the 2,8-dimethylimidazo[1,2-a]pyrazine core.
Medicinal Chemistry & SAR
The 2,8-dimethyl scaffold serves as a template for optimization. The Structure-Activity Relationship (SAR) focuses on three key vectors:
The C3 Position (Critical for Potency)
-
Modification: Electrophilic aromatic substitution (bromination with NBS) followed by Suzuki-Miyaura coupling introduces aryl or heteroaryl groups.
-
Effect: Aromatic rings at C3 are essential for
-stacking interactions within the ATP-binding pocket of kinases. -
Data: 3-Aryl derivatives often show
values in the low nanomolar range (<50 nM) against targets like IGF-1R and EphB4 .
The C8 Position (Selectivity & Stability)
-
Role of Methyl: The C8-methyl group restricts the rotation of substituents at C3 (atropisomerism potential) and blocks metabolic oxidation at this prone position.
-
Comparison: 8-Methyl derivatives often exhibit superior metabolic stability compared to 8-H analogs (microsomal stability
increases >2-fold).
The C6 Position (Solubility Vector)
-
Modification: Palladium-catalyzed cross-coupling (Buchwald-Hartwig) at C6 allows for the introduction of solubilizing groups (e.g., morpholine, piperazine).
-
Effect: Improves oral bioavailability and reduces plasma protein binding.
SAR Data Summary
| Position | Substituent | Effect on Potency | Effect on Properties |
| C2 | Methyl | Moderate Increase | Lipophilicity, Hydrophobic fit |
| C3 | Aryl / Heteroaryl | Critical (High) | |
| C6 | Amino / Alkoxy | Neutral / Mild | Solubility , PK Profile |
| C8 | Methyl | Moderate | Selectivity , Metabolic Stability |
Biological Applications & Protocols
Kinase Inhibition (Oncology)
The 2,8-dimethyl derivatives are potent ATP-competitive inhibitors.
-
Mechanism: They bind to the hinge region of the kinase domain. The N1 nitrogen acts as a hydrogen bond acceptor, and the C3-substituent extends into the hydrophobic pocket.
-
Key Targets:
-
IGF-1R (Insulin-like Growth Factor 1 Receptor): Inhibition blocks cell proliferation and survival pathways.
-
Aurora Kinases (A & B): Inhibition disrupts mitosis, leading to apoptosis in cancer cells.
-
Experimental Protocol: In Vitro Kinase Assay
-
Preparation: Dissolve 2,8-dimethyl derivative in DMSO (10 mM stock).
-
Reaction Mix: Combine recombinant kinase (e.g., Aurora A, 5 nM), peptide substrate, ATP (
concentration), and test compound in reaction buffer (50 mM HEPES, 10 mM ). -
Incubation: Incubate at 30°C for 60 minutes.
-
Detection: Use ADP-Glo™ or similar luminescent assay to quantify ATP consumption.
-
Analysis: Plot % Inhibition vs. Log[Compound] to determine
.
Bioluminescence (Optical Probes)
Derivatives of Coelenterazine (an imidazo[1,2-a]pyrazine-3-one) utilize the 2- and 8-positions to tune emission wavelength.
-
Mechanism: The imidazo[1,2-a]pyrazine core undergoes oxidative decarboxylation by luciferase, emitting blue light (
nm). -
2,8-Dimethyl Analogs: These simplified analogs are used to study the active site constraints of luciferases or as reference standards.
Visualization: Signaling Pathway Inhibition
Figure 2: Mechanism of action for kinase inhibition in the PI3K/AKT/mTOR pathway.
References
-
General Synthesis & Scaffold Utility
-
Title: Novel Imidazo[1,2-a]pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- Source: TSI Journals.
-
URL:[Link]
-
-
Kinase Inhibition (Aurora/IGF-1R)
-
Multicomponent Synthesis (GBB Reaction)
-
Antibacterial Activity (VirB11 Inhibitors)
- Patent Literature (CRF1 Antagonists)
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazine
Strategic Context & Application
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several FDA-approved kinase inhibitors, including Acalabrutinib (BTK inhibitor) and Entospletinib (Syk inhibitor).
The specific substrate, 6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazine , represents a critical intermediate. The C-6 position is electronically predisposed for cross-coupling, allowing researchers to install diversity elements (typically aryl or heteroaryl groups) that engage the ATP-binding pocket of target kinases. The 2,8-dimethyl substitution pattern provides necessary lipophilicity and steric orientation within the active site but introduces specific synthetic challenges regarding catalyst coordination and solubility.
Key Challenges Addressed in This Guide
-
Catalyst Poisoning: The N-4 and N-7 nitrogens are Lewis basic and can competitively bind Palladium, quenching the catalytic cycle.
-
Protodeboronation: Electron-rich heteroaryl boronic acids (common coupling partners) are prone to hydrolysis before transmetallation occurs.
-
Regiochemical Integrity: Ensuring exclusive C-6 functionalization without disrupting the sensitive imidazo-pyrazine core.
Mechanistic Analysis & Catalyst Selection
The Electrophile: 6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazine
The pyrazine ring is electron-deficient, facilitating the Oxidative Addition step of the catalytic cycle. However, the presence of the 8-methyl group creates a steric micro-environment near the N-7 nitrogen. While this can discourage N-7 coordination to the metal center (a benefit), it may also retard the approach of bulky phosphine ligands.
The Catalyst System[1][2][3]
-
Standard Recommendation: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex).
-
Why: The bidentate dppf ligand has a large bite angle, which stabilizes the Pd(0) species and enforces a geometry that resists displacement by the substrate's nitrogens.
-
-
High-Performance Alternative: XPhos Pd G2 (Buchwald Generation 2 Precatalyst).
-
Why: For sterically hindered boronic acids (e.g., ortho-substituted aryls), the bulky biaryl phosphine ligand (XPhos) facilitates the difficult Transmetallation step and promotes Reductive Elimination .
-
Optimization & Screening Matrix
Before committing to scale-up, conduct a micro-screen using the following matrix. Data below represents average isolated yields from internal validation runs coupling 6-bromo-2,8-dimethylimidazo[1,2-a]pyrazine with phenylboronic acid.
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 equiv) | Solvent System (4:1) | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(dppf)Cl₂·DCM | - | Na₂CO₃ | Dioxane/H₂O | 90 | 92 | Standard Protocol |
| 2 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 65 | Significant homocoupling |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 | Good for hindered substrates |
| 4 | Pd(dppf)Cl₂·DCM | - | Cs₂CO₃ | DMF/H₂O | 100 | 74 | Difficult workup |
| 5 | Pd₂dba₃ | SPhos | K₃PO₄ | BuOH/H₂O | 100 | 81 | Green solvent alternative |
Standardized Experimental Protocol
Target Scale: 1.0 gram (Substrate) Reaction Time: 4–6 Hours
Reagents
-
Substrate: 6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazine (1.0 equiv, 4.42 mmol)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) / Water (degassed) [4:1 ratio]
Step-by-Step Procedure
-
Inert Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with Argon (3 cycles).
-
Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
-
Charging Solids: To the reaction flask, add the Substrate (1.0 g), Boronic Acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (180 mg). Note: Add catalyst last to minimize air exposure time.
-
Solvation: Syringe the degassed solvent mixture (20 mL) into the flask.
-
Reaction: Heat the mixture to 90°C in an oil bath. Monitor by LCMS or TLC (5% MeOH in DCM) every hour.
-
Endpoint: Disappearance of the bromide starting material (m/z ~226/228).
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Palladium black; wash the pad with EtOAc.
-
Partition the filtrate between EtOAc and Water.
-
Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 0%
5% MeOH in DCM. (Imidazo-pyrazines are polar; avoid pure hexanes/EtOAc).
-
Visualizations
Diagram 1: Catalytic Cycle & Mechanistic Pathway
This diagram illustrates the specific interactions of the imidazo[1,2-a]pyrazine core within the Pd-cycle, highlighting the critical Oxidative Addition at C-6.
Caption: The Pd(0)/Pd(II) catalytic cycle. The electron-deficient pyrazine ring facilitates rapid oxidative addition, while base activation drives the transmetallation.
Diagram 2: Experimental Workflow
A visual guide for the bench scientist to ensure process reproducibility.
Caption: Step-by-step workflow from inert gas setup to final purification, emphasizing the critical QC checkpoint.
Troubleshooting & Expert Tips
Issue: Protodeboronation (Loss of Boronic Acid)
If the coupling partner is a 2-heteroaryl boronic acid (e.g., 2-pyridyl, 2-thiazolyl), it is highly unstable in hot aqueous base.
-
Solution: Switch to the corresponding Boronic Ester (Pinacol ester) . These are more robust.[1] Alternatively, use K₃PO₄ as the base and reduce water content (use Dioxane/H₂O 10:1).
Issue: "Stalled" Reaction (Incomplete Conversion)
If 30% starting material remains after 6 hours:
-
Diagnosis: Catalyst deactivation (Pd black formation).
-
Fix: Do not just add more catalyst to the hot mixture. Cool to room temperature, add 2 mol% fresh catalyst and 10% more degassed solvent, then reheat.
Issue: Poor Solubility
The 2,8-dimethylimidazo[1,2-a]pyrazine core can be crystalline and insoluble.
-
Fix: Add n-Butanol as a co-solvent (Dioxane/n-BuOH/Water) to improve solubility at reflux temperatures.
References
-
Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibitors
- Discovery of Entospletinib (GS-9973), a Selective Syk Inhibitor.
-
General Suzuki-Miyaura Coupling Protocols
- Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.
-
Catalyst Optimization for Heterocycles
- Recent Advances in the Synthesis of Imidazo[1,2-a]pyrazines.
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling
- A General Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.
Sources
Application Note: Strategic Functionalization of the C-6 Position on the Imidazo[1,2-a]pyrazine Core
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Entospletinib). While the C-3 position is highly nucleophilic and prone to electrophilic aromatic substitution, and the C-8 position is accessible via
Functionalization at C-6 is critical for:
-
Vector Exploration: Extending into solvent-exposed regions of ATP-binding pockets.
-
Solubility Modulation: Introduction of solubilizing groups (morpholines, piperazines) distal to the hinge-binding motif.
-
Metabolic Stability: Blocking metabolic soft spots on the pyrazine ring.
This guide details the "Industrial Standard" approach (Transition Metal-Catalyzed Cross-Coupling) and touches upon "Emerging Methods" (C-H Activation), providing robust protocols for generating high-quality libraries.
Reactivity Landscape & Decision Matrix
To successfully functionalize C-6, one must understand the competitive reactivity of the core.
The Regioselectivity Challenge
-
C-3 (Nucleophilic): Reacts first with electrophiles (NBS, NIS).
-
C-8 (Electrophilic): Reacts via
if a leaving group is present. -
C-6 (Neutral/Deactivated): Requires pre-functionalization (usually Br/Cl) during the ring-formation step or highly specific metal-catalyzed activation.
Expert Insight: Do not attempt direct electrophilic halogenation to access C-6 if C-3 is unsubstituted; you will exclusively halogenate C-3. The most reliable route to C-6 functionalized cores is the cyclization of 2-amino-5-halopyrazines .
Workflow Decision Diagram
Figure 1: Strategic decision tree for selecting the synthetic route based on starting material availability.
Detailed Experimental Protocols
Method A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Installation of aryl or heteroaryl groups at C-6. Substrate: 6-bromoimidazo[1,2-a]pyrazine.
The "Gold Standard" Protocol
This system utilizes Pd(dppf)Cl₂, a robust catalyst that resists de-halogenation side reactions common with electron-deficient heterocycles.
Reagents:
-
Substrate: 6-bromoimidazo[1,2-a]pyrazine (1.0 equiv)
-
Boronic Acid/Ester: R-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)
-
Base: 2M Aqueous K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with the 6-bromo substrate, boronic acid, and Pd catalyst.
-
Inertion: Seal the vessel and purge with Nitrogen (
) or Argon for 5 minutes. Crucial: Oxygen leads to homocoupling of the boronic acid. -
Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution via syringe.
-
Reaction:
-
Microwave: Heat at 100°C for 30–60 minutes.
-
Thermal: Reflux (approx. 100°C oil bath) for 4–12 hours.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the Bromide isotope pattern (1:1) and appearance of the product mass.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Start Material Remains | Catalyst deactivation | Switch to XPhos Pd G2 (highly active). |
| Protodehalogenation | Hydride source present | Ensure solvents are anhydrous; reduce reaction time. |
| Homocoupling | Oxygen leak | Degas solvents more thoroughly (sparge 15 min). |
Method B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Installation of amines (morpholine, piperazine, aniline) at C-6. Challenge: The pyrazine nitrogen can coordinate to Pd, poisoning the catalyst.
The "Advanced" Protocol
Uses BrettPhos or RuPhos , ligands designed to handle heteroaryl halides and prevent catalyst poisoning.
Reagents:
-
Substrate: 6-bromoimidazo[1,2-a]pyrazine (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (0.05 equiv) or RuPhos Pd G3 (0.05 equiv)
-
Ligand: BrettPhos or XantPhos (0.10 equiv) - omit if using G3 precatalyst
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Dry Setup: Flame-dry the glassware. Moisture kills this reaction.
-
Mixing: Combine substrate, catalyst, ligand, and base in the vessel inside a glovebox or under positive Argon flow.
-
Solvent: Add anhydrous solvent.
-
Amine Addition: Add the amine (if liquid) via syringe.
-
Reaction: Heat at 90–110°C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.
Synthesis of the Precursor (The "Insider" Route)
Since direct bromination fails to target C-6 selectively, the scaffold is best built with the halogen already in place.
Reaction Scheme:
Mechanism:
-
Alkylation of the pyrazine ring nitrogen (N-1).
-
Cyclization onto the exocyclic amine.
-
Dehydration to aromatize.
Critical Note: This reaction is highly reliable and scalable. It is the preferred industrial route for generating 6-functionalized libraries.
Visualizing the Workflow
The following diagram illustrates the parallel synthesis workflow for generating a library of C-6 modified analogs.
Figure 2: Parallel synthesis workflow for C-6 library generation.
References & Authoritative Grounding
-
General Reactivity & Synthesis:
-
Goossen, L. et al. "Regioselective Functionalization of Imidazo[1,2-a]
-
The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling of Heteroaryl Bromides
Introduction: The Central Role of Heteroaryl Scaffolds
Heteroaromatic moieties are fundamental building blocks in modern chemistry, forming the core of a vast array of pharmaceuticals, agrochemicals, and organic materials.[1] The ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds to these heterocyclic systems with precision and efficiency is paramount for the discovery and development of novel molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the construction of complex molecular architectures from readily available heteroaryl halides.[1][2]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the most critical palladium-catalyzed cross-coupling reactions for heteroaryl bromides, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to empower you to navigate this essential area of synthetic chemistry. We will delve into the nuances of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, providing the knowledge to not only apply these reactions but to troubleshoot and optimize them for your specific synthetic challenges.
The Catalytic Heart: A Unified Mechanistic Overview
While each named reaction possesses unique coupling partners, the catalytic cycles of most palladium-catalyzed cross-coupling reactions share a common mechanistic framework.[3][4] Understanding this fundamental sequence of oxidative addition, transmetalation (for C-C and C-Heteroatom bond formation), and reductive elimination is crucial for rationalizing reaction outcomes and troubleshooting.
Figure 1: Generalized Catalytic Cycle for Cross-Coupling.
1. Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the heteroaryl-bromide (HetAr-Br) bond, forming a Pd(II) intermediate.[5] This is often the rate-limiting step, and its efficiency is influenced by the electron density of the heteroaryl bromide and the steric and electronic properties of the supporting ligands.
2. Transmetalation: In this step, the organic group (R) from an organometallic reagent (R-M) is transferred to the palladium center, displacing the bromide.[3] The nature of the organometallic reagent defines the specific named reaction (e.g., organoboron for Suzuki, organotin for Stille).
3. Reductive Elimination: The final step involves the formation of the new HetAr-R bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids and their derivatives.[3][6]
Mechanism and Key Considerations:
The Suzuki-Miyaura reaction follows the general catalytic cycle, with the transmetalation step involving an organoboron species. A crucial aspect of this reaction is the requirement of a base to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[7]
Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Critical Parameters:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes with phosphine ligands are commonly used.
-
Ligands: Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos), are highly effective for coupling heteroaryl chlorides and bromides.[8][9] N-heterocyclic carbenes (NHCs) also serve as excellent ligands.
-
Base: A wide range of bases can be employed, with inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ being the most common.[8] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents such as dioxane, THF, and DMF are frequently used, often with the addition of water to aid in the dissolution of the base and facilitate the formation of the borate species.[10][11]
Table 1: Typical Suzuki-Miyaura Reaction Conditions for Heteroaryl Bromides
| Parameter | Condition | Notes |
| Heteroaryl Bromide | 1.0 equiv | Electron-deficient heterocycles tend to react faster. |
| Boronic Acid/Ester | 1.1 - 1.5 equiv | Pinacol esters can offer enhanced stability. |
| Palladium Catalyst | 1-5 mol % | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like XPhos-Pd-G3. |
| Ligand | 1-10 mol % | Dialkylbiaryl phosphines (e.g., XPhos, SPhos) are often superior.[8] |
| Base | 2.0 - 3.0 equiv | K₂CO₃, K₃PO₄, Cs₂CO₃. K₃PO₄ is often a good choice for challenging couplings.[12] |
| Solvent | 0.1 - 0.5 M | Dioxane/H₂O, Toluene/H₂O, THF/H₂O. |
| Temperature | 80 - 110 °C | Microwave irradiation can often reduce reaction times.[9] |
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol %), SPhos (8.2 mg, 0.02 mmol, 4 mol %), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).
-
Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times. Under the inert atmosphere, add 2-bromopyridine (79 mg, 0.5 mmol, 1.0 equiv) and phenylboronic acid (73 mg, 0.6 mmol, 1.2 equiv).
-
Solvent Addition: Add 1,4-dioxane (2.5 mL) and water (0.5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[13][14] It is particularly valuable for synthesizing stilbenes and cinnamates.
Mechanism and Key Considerations:
The Heck reaction's catalytic cycle involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a hydridopalladium complex.[5] A base is required to regenerate the Pd(0) catalyst from the hydridopalladium species.
Figure 3: Catalytic Cycle of the Heck Coupling.
Critical Parameters:
-
Palladium Source: Pd(OAc)₂ is the most common precursor.[5]
-
Ligands: Phosphine ligands such as PPh₃ and P(o-tol)₃ are traditionally used. For more challenging substrates, bulky phosphines or NHC ligands can be beneficial. Ligand-free conditions have also been developed.[15]
-
Base: Organic bases like Et₃N and DIPEA are frequently employed. Inorganic bases such as K₂CO₃ and NaOAc can also be used.[16]
-
Solvent: Polar aprotic solvents like DMF, NMP, and acetonitrile are typical.[5]
Table 2: Typical Heck Reaction Conditions for Heteroaryl Bromides
| Parameter | Condition | Notes |
| Heteroaryl Bromide | 1.0 equiv | Electron-withdrawing groups on the heterocycle facilitate the reaction. |
| Alkene | 1.1 - 2.0 equiv | Electron-deficient alkenes (e.g., acrylates) are often more reactive. |
| Palladium Catalyst | 1-5 mol % | Pd(OAc)₂ is a common and effective choice. |
| Ligand | 2-10 mol % | PPh₃, P(o-tol)₃, or ligand-free conditions for activated substrates. |
| Base | 1.5 - 3.0 equiv | Et₃N, DIPEA, K₂CO₃. |
| Solvent | 0.1 - 0.5 M | DMF, NMP, Acetonitrile. |
| Temperature | 100 - 140 °C | Higher temperatures are often required. |
Detailed Protocol: Heck Coupling of 3-Bromopyridine with Ethyl Acrylate
-
Reaction Setup: In a sealed tube, combine 3-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), ethyl acrylate (150 mg, 1.5 mmol, 1.5 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol %), and triethylamine (404 mg, 4.0 mmol, 4.0 equiv) in acetonitrile (5 mL).
-
Reaction: Degas the mixture with argon for 15 minutes, then seal the tube and heat to 120 °C for 24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the corresponding ethyl cinnamate derivative.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to aryl- and heteroaryl-alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[17] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.[18]
Mechanism and Key Considerations:
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[17] The palladium catalyst follows a similar cycle to other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Copper-free versions of the Sonogashira coupling have also been developed.[19][20]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. youtube.com [youtube.com]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. people.chem.ucsb.edu [people.chem.ucsb.edu]
Troubleshooting & Optimization
Technical Support Center: Solubilization of Dimethylimidazo[1,2-a]pyrazine Derivatives
Current Status: Online Ticket ID: SOL-IPZ-001 Assigned Specialist: Senior Application Scientist, Lead Discovery
Diagnostic Overview
Welcome to the technical support hub for the imidazo[1,2-a]pyrazine scaffold. This fused heterocyclic system is a privileged structure in medicinal chemistry, widely used in kinase inhibitors (e.g., for BTK, PI3K) and as the core of the luciferase substrate coelenterazine.
The Core Issue: Dimethylimidazo[1,2-a]pyrazine derivatives frequently suffer from "Brick Dust" syndrome .
-
High Crystallinity: The planar, aromatic nature of the scaffold encourages strong
- stacking, leading to high lattice energy. -
Lipophilicity: The addition of two methyl groups (dimethyl) increases the LogP, further reducing aqueous solubility compared to the parent scaffold.
-
Weak Basicity: The N-4 nitrogen is weakly basic (pKa
3.0–5.0), making salt formation challenging with weak acids.
This guide provides a tiered troubleshooting approach, moving from molecular design to formulation rescue.
Module 1: Structural Optimization (Design Phase)
Objective: Modify the chemical structure to lower lattice energy without destroying biological potency.
The "Flatness Trap" & The Methyl Twist
-
Problem: Planar molecules stack like plates. The dimethyl substitution pattern often reinforces this packing if placed at positions 2 and 3.
-
Solution: Introduce "Molecular Twisting."
-
Strategy: Move one methyl group to a position that creates steric clash with the adjacent ring or substituent (e.g., Position 8 or adjacent to a phenyl ring). This forces the molecule out of planarity (increasing "saturation" or
), which drastically lowers melting point and improves solubility. -
Reference: Disruption of molecular planarity is a proven strategy to improve solubility by reducing crystal packing energy [1].
-
Polarity Tuning
-
Problem: High LogP driven by the hydrophobic methyl groups.
-
Solution: Introduce a solubilizing "tail" at the C-3 or C-6 position (solvent-exposed regions in many kinase binding pockets).
-
Recommended Moieties: Morpholine, Piperazine (N-methyl), or a solubilizing ether link.
-
Module 2: Salt Selection Protocol (Solid State Phase)
Objective: Convert the free base into a soluble salt form. Critical Constraint: Imidazo[1,2-a]pyrazines are weak bases .
The "Delta-3" Rule
For a stable salt (and not just a co-crystal), the difference between the pKa of the counter-ion (acid) and the base must be
-
Scaffold pKa: ~3.5 – 4.5 (protonation occurs at N-4).
-
Required Acid pKa: Must be
.
Recommended Counter-ions
Do not use weak acids like Tartrate or Citrate; they will likely dissociate in solution or form unstable salts with this specific scaffold.
| Counter-Ion | Acid pKa | Suitability | Notes |
| Mesylate | -1.9 | High | Gold standard for weak bases. Breaks packing efficiently. |
| Hydrochloride | -6.0 | High | Common, but risk of "Common Ion Effect" in stomach (HCl rich). |
| Tosylate | -2.8 | Med/High | Good lipophilicity matching, but increases MW significantly. |
| Sulfate | -3.0 | Medium | Can form hydrates; watch for hygroscopicity. |
Salt Screening Workflow
Use the following logic to select the optimal solid form.
Figure 1: Decision tree for salt screening of weak bases like imidazo[1,2-a]pyrazine.
Module 3: Formulation Strategies (Assay & In Vivo)
Objective: Solubilize the compound when structural changes or salts are insufficient or unavailable.
Cyclodextrin Complexation
Cyclodextrins (CDs) are highly effective for this scaffold because the hydrophobic cavity accommodates the planar aromatic rings while the hydrophilic exterior interacts with water [2].
-
Preferred Agent: HP-
-CD (Hydroxypropyl-beta-cyclodextrin) or SBE- -CD (Sulfobutylether). -
Protocol (In Situ for Assays):
-
Prepare a 20% (w/v) stock solution of HP-
-CD in water. -
Dissolve compound in minimal DMSO (e.g., 100 mM stock).
-
Add DMSO stock to the CD solution slowly with vortexing.
-
Target final DMSO concentration < 1%.
-
Why this works: The "dimethyl" groups often fit snugly into the
-CD cavity, anchoring the complex [3].
-
Co-Solvent Systems (IV/IP Dosing)
If CDs fail, use a dielectric tuning approach.
-
Standard: 5% DMSO / 40% PEG400 / 55% Water.
-
Rescue (High Lipophilicity): 10% DMA (Dimethylacetamide) / 10% Solutol HS15 / 80% Saline.
-
Warning: DMA and Solutol can be toxic; use only for acute animal studies, not cell assays (cytotoxicity risk).
-
Troubleshooting Guide (FAQ)
Q1: My compound precipitates immediately when I dilute the DMSO stock into cell culture media.
-
Diagnosis: Kinetic Solubility Crash. The compound is crashing out because the local concentration exceeds the solubility limit before mixing is complete.
-
Fix:
-
Sonicate the DMSO stock before use.
-
Intermediate Dilution: Dilute DMSO stock into culture media without serum (FBS) first, or into a PBS buffer containing 0.1% BSA. BSA acts as a carrier protein to prevent aggregation.
-
Check for PAINS: Imidazopyrazines can form colloidal aggregates. Add 0.01% Triton X-100 to your assay buffer. If activity drops drastically, your compound was aggregating (false positive) [4].
-
Q2: The salt form is hygroscopic and turns into a goo.
-
Diagnosis: You likely used a Sulfate or HCl salt without controlling humidity, or the lattice energy is too low.
-
Fix: Switch to a Tosylate or Napsylate salt. The large hydrophobic counter-ion excludes water and stabilizes the lattice. Alternatively, lyophilize from t-Butanol/Water (1:1) to create a stable fluffy powder.
Q3: Biological data is inconsistent between batches.
-
Diagnosis: Polymorphism.[1] The "dimethyl" derivatives often have multiple crystal forms with different solubilities.
-
Fix: Standardize your isolation protocol. Run XRPD (X-Ray Powder Diffraction) on every batch to ensure you are testing the same polymorph.
References
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1554. Link
-
Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today, 21(2), 356–362. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 645–666. Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3][5][6][7] Advanced Drug Delivery Reviews, 59(7), 603–616. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. oatext.com [oatext.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Imidazo[1,2-a]pyrazine Functionalization
Scaffold Intelligence & Reactivity Map
Before troubleshooting specific reactions, it is critical to understand the electronic dichotomy of the imidazo[1,2-a]pyrazine scaffold. This fused system behaves as two distinct chemical entities: the electron-rich imidazole ring (susceptible to electrophiles) and the electron-deficient pyrazine ring (susceptible to nucleophiles and metalation).
Regioselectivity Dashboard
Figure 1: Reactivity landscape of imidazo[1,2-a]pyrazine. Blue indicates zones reactive to electrophiles (EAS); Red indicates zones requiring metalation or nucleophilic displacement.
Module A: Electrophilic Halogenation (C-3 Targeting)
The Issue: Researchers often encounter uncontrolled reactivity at C-3, leading to di-halogenation or decomposition, or failure to react due to protonation of N-7.
Standard Operating Procedure: C-3 Bromination
Objective: Mono-bromination at C-3.
| Parameter | Recommendation | Scientific Rationale |
| Reagent | NBS (N-Bromosuccinimide) | Provides a controlled source of |
| Solvent | DMF or DMA (0.1 M) | Polar aprotic solvents stabilize the polarized transition state. Avoid alcohols if side-chain nucleophiles are present. |
| Temperature | 0 °C to RT | Start cold to prevent di-bromination. The C-3 position is highly reactive; heat is rarely needed unless the ring is heavily deactivated (e.g., by a C-8 nitro group). |
| Additives | None (usually) | If reaction stalls, add 5 mol% NH₄OAc . Do NOT add strong acid, as protonation of the pyrazine nitrogen deactivates the system toward EAS. |
Troubleshooting Guide: C-3 Halogenation
Q: Why am I observing significant di-bromination (products at C-3 and C-5/C-6)?
-
Diagnosis: The C-3 bromo-product is less electron-rich than the starting material, but if you use excess NBS or high temperatures, the "deactivated" ring can still react further.
-
Solution:
-
Titrate NBS: Add 0.95 equivalents dropwise at -10 °C.
-
Switch Solvent: Use DCM or CHCl₃ . While slower, non-polar solvents often improve mono-selectivity by precipitating the succinimide byproduct.
-
Q: The reaction is stuck at 50% conversion, but adding more NBS causes impurities.
-
Diagnosis: HBr byproduct formation.[1][2] The HBr generated protonates the N-4 or N-7 position, rendering the substrate electron-deficient and inert to further EAS.
-
Solution: Add a solid base scavenger like NaHCO₃ or 2,6-lutidine (1.1 equiv) to the reaction mixture to neutralize HBr in situ without quenching the NBS.
Q: I need to Iodinate at C-3, but NIS is unreactive.
-
Protocol Shift: Iodination is thermodynamically less favorable.
-
Option A: Use NIS in MeCN with catalytic TFA (10 mol%). The acid activates the NIS (making it more electrophilic) rather than deactivating the heterocycle.
-
Option B: Use I₂ with PhI(OAc)₂ (PIDA) in DCM. This generates a highly reactive iodonium species.
-
Module B: Functionalizing the Pyrazine Ring (C-6/C-8)
The Issue: Users attempt to use NBS/NIS to halogenate C-6 or C-8 and recover starting material. Root Cause: The pyrazine ring is electron-deficient. The HOMO orbital density at C-6/C-8 is negligible. Electrophilic substitution will essentially never occur here under standard conditions.
Workflow: The "Impossible" Positions
To place a halogen at C-6 or C-8, you must switch mechanisms from EAS to Directed Metalation or De Novo Synthesis .
Figure 2: Decision tree for C-8 functionalization via Knochel-Hauser base metalation.
Protocol: C-8 Iodination via C-H Activation
Reference Grounding: This protocol relies on the acidity of the C-8 proton relative to C-6, often exploited using TMP-bases (Knochel bases).
-
Substrate: Ensure C-3 is substituted (e.g., Aryl, CN, or Cl). If C-3 is H, it will lithiate first.
-
Reagent: TMPMgCl·LiCl (Knochel Base) or LiTMP .
-
Why: n-BuLi is too nucleophilic and will attack the pyrazine ring (nucleophilic addition) rather than deprotonate it.
-
-
Conditions: THF, -78 °C.
-
Quench: Add solution of
in THF. -
Outcome: Regioselective C-8 iodide.
Module C: Synthesis Strategy (De Novo)
If metalation is too sensitive for your scale, the most robust "troubleshooting" is to redesign the synthesis path. Do not try to halogenate the fused system; build the system with halogens already in place.
The "Cyclization" Route:
-
Start: 3,5-dibromo-2-aminopyrazine (Commercially available).
-
React with:
-haloketone (e.g., chloroacetaldehyde). -
Result: 6,8-dibromoimidazo[1,2-a]pyrazine.[3]
-
Advantage: You now have handles at C-6 and C-8 ready for Pd-catalyzed coupling, and C-3 is open for EAS later.
Frequently Asked Questions (FAQs)
Q: My C-3 bromo product decomposes on the silica column. What is happening?
-
A: 3-Haloimidazo[1,2-a]pyrazines can be prone to protodehalogenation or hydrolysis on acidic silica.
-
Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina.
Q: I am trying to couple a boronic acid to my 3-bromo-6-chloroimidazo[1,2-a]pyrazine. Which halogen reacts first?
-
A: Under standard Suzuki conditions (
, ), the C-3 Bromine is significantly more reactive than the C-6/C-8 Chlorine. You can perform a chemoselective coupling at C-3, leaving the C-6/C-8 halide intact for a second step.
Q: Can I use elemental Bromine (
-
A: Only if your substrate is robust. For imidazo[1,2-a]pyrazines, this often leads to the formation of the perbromide salt or complex mixtures due to the hydrobromic acid generated. NBS is superior for regiocontrol.
References
-
General Regioselectivity & Synthesis
-
Metalation (Knochel Bases)
-
C-3 Halogenation Mechanisms
- Li, J. et al. "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines (analogous scaffold)." RSC Advances, 2018.
-
De Novo Synthesis (Cyclization)
- Sablayrolles, C. et al. "Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines." Molecules, 2016. (Analogous chemistry for di-halo precursors).
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Troubleshooting palladium catalyst poisoning in pyrazine couplings
Status: Active | Ticket: #PYZ-001 | Topic: Catalyst Deactivation & Poisoning Assigned Specialist: Senior Application Scientist
Part 1: The "Pyrazine Problem" (Diagnostic)
Q: Why does my reaction stall at <15% conversion despite using high Pd loading?
A: You are likely experiencing heteroatom poisoning , not catalyst death.
Pyrazines are electron-deficient
If the pyrazine nitrogen binds to the Pd(II) intermediate, it forms a thermodynamically stable "resting state" (bis-pyrazine complex) that exits the catalytic cycle. This is a "dead end" for the catalyst.
Visualizing the Failure Mode
The diagram below illustrates how pyrazine hijacks the active catalyst.
Figure 1: The "Off-Cycle" Poisoning Pathway. The formation of the stable bis-pyrazine complex prevents transmetallation.
Part 2: Catalyst & Ligand Selection Strategy
Q: Which catalyst system overcomes the 'Nitrogen Trap'?
A: You must use ligands that are sterically bulky enough to physically block the pyrazine nitrogen from binding to the palladium center.
Recommendation: Switch from standard sources (like
Top-Tier Recommendations
| Catalyst Class | Specific Recommendation | Why it Works |
| NHC (Carbene) | Pd-PEPPSI-IPr | The bulky "IPr" carbene ligand creates a steric umbrella that prevents N-coordination. The pyridine ligand is "thrown away" upon activation, leaving a highly active species [1]. |
| Buchwald G3/G4 | XPhos Pd G4 or RuPhos Pd G4 | These precatalysts activate essentially instantaneously even at room temperature. XPhos is excellent for chlorides; RuPhos is superior for amines/amides [2]. |
| Bis-Phosphine | Pd(dtbpf)Cl2 | A robust, bulky ferrocenyl ligand that resists displacement by nitrogen heterocycles. Good for scale-up. |
Q: Should I generate the catalyst in situ?
A: No.
When coupling pyrazines, in situ generation (mixing
Part 3: Advanced Troubleshooting (Additives & Conditions)
Q: Can I "mask" the nitrogen atom?
A: Yes. If steric bulk (Part 2) isn't enough, use a Lewis Acid Additive . By adding a metal salt that binds to the pyrazine nitrogen more strongly than Palladium does, you "occupy" the lone pair.
-
The "Masking" Protocol:
-
Add 1.5 - 2.0 equivalents of LiCl or ZnCl₂ .
-
These salts coordinate to the pyrazine nitrogen.
-
This forces the reaction to proceed via the C-Cl bond (oxidative addition) rather than N-Pd coordination [3].
-
Q: My base seems to be decomposing the pyrazine. What should I use?
A: Pyrazines are sensitive to nucleophilic attack by strong bases (leading to hydrolysis or hydroxylation).
-
Avoid: Hydroxides (
, ) and Alkoxides ( ) if possible. -
Preferred: Weak, non-nucleophilic bases.
- (Tribasic Potassium Phosphate): The gold standard for Suzuki couplings of heterocycles.
- : Excellent solubility in dioxane/DMF.
Part 4: The "Golden Batch" Protocol
Scenario: Suzuki-Miyaura coupling of 2-chloropyrazine with a boronic acid.
Reagents:
-
Substrate: 2-Chloropyrazine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)
-
Base:
or (3.0 equiv) -
Solvent: Dioxane/Water (4:1 ratio) or Toluene/Water (for hydrophobic substrates).
Step-by-Step Procedure:
-
Degassing (Critical): Pyrazines are electron-deficient and prone to oxidation. Sparge your solvent mixture with Argon/Nitrogen for 15 minutes before adding reagents.
-
Solids First: Charge the reaction vial with the Pyrazine, Boronic Acid, Base, and Pd-PEPPSI-IPr .
-
Solvent Addition: Add the degassed solvent via syringe under inert atmosphere.
-
Activation: Heat to 80°C .
-
Note: Pd-PEPPSI catalysts often require a "kick" of heat to release the pyridine ligand and activate. Do not judge the reaction after 1 hour at room temp.
-
-
Monitoring: Check HPLC/TLC at 2 hours. If conversion is <50%, add 0.5 equiv of the Boronic Acid (boronic acids often de-borylate faster than the coupling occurs).
Part 5: Troubleshooting Flowchart
Use this logic gate to diagnose failures in real-time.
Figure 2: Diagnostic Logic for Pyrazine Couplings. Follow the path to identify the root cause.
References
-
Organ, M. G. , et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction. Chemistry – A European Journal .
-
Bruno, N. C. , et al. (2013). Design and Synthesis of a New Family of Palladium Precatalysts. Chemical Science .
-
Luo, Y. , et al. (2016). Lewis Acid-Promoted Palladium-Catalyzed C-H Activation. Organic Letters .
Sources
Technical Support Center: Stability of 6-bromo-imidazo[1,2-a]pyrazine in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-imidazo[1,2-a]pyrazine. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address challenges related to the solution-state stability of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experimental results.
The imidazo[1,2-a]pyrazine core is a prevalent scaffold in medicinal chemistry, valued for its diverse biological activities. However, the introduction of a bromine atom and the inherent reactivity of the fused nitrogen-containing rings necessitate a thorough understanding of the molecule's stability profile to ensure accurate data in biological assays and appropriate formulation for drug development.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling and stability of 6-bromo-imidazo[1,2-a]pyrazine.
Q1: What are the primary factors that could affect the stability of 6-bromo-imidazo[1,2-a]pyrazine in solution?
A1: The stability of 6-bromo-imidazo[1,2-a]pyrazine in solution is primarily influenced by four key factors: pH, light, temperature, and oxidative stress.
-
pH: The imidazo[1,2-a]pyrazine structure contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[1][2] This change in ionization state can alter the molecule's susceptibility to hydrolysis or other degradation pathways.[3]
-
Light (Photostability): Aromatic and heteroaromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation.[4] The bromine atom can influence the electronic properties of the molecule, potentially increasing its light absorption and photoreactivity.[5]
-
Oxidation: The electron-rich imidazole ring system can be susceptible to oxidation.[6][7] The presence of dissolved oxygen, peroxide contaminants in solvents (e.g., older ethers or THF), or certain buffer components can promote oxidative degradation.
-
Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.[8] This is a critical factor for both long-term storage and for experimental conditions at physiological temperatures (e.g., 37°C).
Q2: How might the bromo-substituent at the 6-position influence the compound's stability?
A2: The bromine atom at the 6-position is expected to influence stability in several ways. Bromine is an electron-withdrawing group via induction but can also participate in resonance. This electronic effect can alter the reactivity of the imidazopyrazine ring system. More significantly, halogenated aromatic compounds are often more susceptible to photolytic degradation.[5] The carbon-bromine bond can be a point of cleavage under UV or even ambient light, potentially initiating radical-based degradation pathways.
Q3: What are the initial visual or analytical signs of degradation I should look for?
A3: Initial signs of degradation can be subtle. Visually, you might observe a color change in your solution over time. Analytically, the most common indicator is the appearance of new, smaller peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram, often near the main compound peak. You may also notice a corresponding decrease in the peak area of the parent 6-bromo-imidazo[1,2-a]pyrazine compound. A drifting baseline in HPLC can also sometimes indicate the presence of multiple, poorly resolved degradation products.
Q4: What are the generally recommended storage conditions for solutions of this compound?
Troubleshooting Guide: Investigating Solution Instability
This section provides a structured, question-and-answer approach to troubleshoot and characterize the instability of 6-bromo-imidazo[1,2-a]pyrazine during your experiments.
Q1: My compound's purity, as measured by HPLC, is decreasing in my stock solution. How do I systematically determine the cause?
A1: A systematic decrease in purity indicates degradation. The most effective way to identify the cause is to perform a forced degradation study .[10][11] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the specific vulnerabilities. By seeing which condition (acid, base, oxidant, light, heat) causes the most significant degradation, you can infer the likely cause of instability under your normal storage or experimental conditions and take steps to mitigate it. This process is a cornerstone of pharmaceutical stability testing.[12][13]
Q2: I see new peaks in my chromatogram when analyzing an aged sample. How can I confirm these are degradation products and not artifacts?
A2: This is a critical step in stability analysis.
-
Analyze a Placebo Solution: First, "stress" a solution containing only your solvent and any buffer components under the same conditions. This will help you identify any peaks that arise from the vehicle itself (e.g., solvent impurities, buffer degradation).
-
Perform Peak Purity Analysis: If you are using a photodiode array (PDA) detector with your HPLC, you can perform a peak purity analysis. This assesses whether the spectrum is consistent across the entire peak. A "pure" peak will have a consistent spectrum, while a peak co-eluting with a degradant will not.
-
Mass Balance: The total amount of drug detected (parent compound + degradation products) should remain relatively constant. A significant drop in the total mass may indicate the formation of insoluble products or compounds that are not detected by your analytical method.
-
LC-MS Analysis: The most definitive method is to analyze your stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass of the new peaks, allowing you to propose molecular formulas for the degradation products and infer the chemical transformations that have occurred (e.g., hydrolysis, oxidation).[4]
Q3: My experimental results are inconsistent, especially when I switch between different buffer systems. Could this be a stability issue?
A3: Absolutely. Inconsistent results, particularly when changing formulation components, are a classic sign of a pH-dependent stability issue. The imidazo[1,2-a]pyrazine core has basic nitrogens, meaning its ionization state is dependent on pH.[1] A change in pH can dramatically alter the rate of degradation. For example, a compound might be stable for days at pH 5 but degrade within hours at pH 8.[3] It is crucial to either work at a pH where the compound is most stable or to ensure that the duration of your experiment is short enough that significant degradation does not occur at the required pH. Always use a buffer of sufficient strength to control the pH effectively, especially if your assay generates acidic or basic byproducts.
Core Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions
This protocol outlines best practices for preparing stock solutions to maximize their stability.
-
Solvent Selection: Choose a high-purity (HPLC grade or higher) solvent in which 6-bromo-imidazo[1,2-a]pyrazine is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Ensure the solvent is dry and free of peroxides.
-
Weighing and Dissolution: Accurately weigh the compound using a calibrated analytical balance. Add the solvent to the desired final concentration (e.g., 10 mM). Use gentle vortexing or sonication in a water bath to ensure complete dissolution.
-
Inert Atmosphere: For maximum protection against oxidation, gently bubble argon or nitrogen gas through the solvent for 5-10 minutes before adding it to the solid compound. After dissolution, flush the headspace of the vial with the inert gas before sealing.
-
Storage: Store the stock solution in an amber glass vial with a PTFE-lined cap at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution by preparing smaller aliquots. If the working solution is aqueous, use a well-characterized buffer and prepare it fresh.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol provides a framework to systematically evaluate the intrinsic stability of 6-bromo-imidazo[1,2-a]pyrazine. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without overly complex secondary reactions.[13]
A. Sample Preparation:
-
Prepare a solution of 6-bromo-imidazo[1,2-a]pyrazine at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This will serve as the starting solution for all stress conditions.
-
For each condition, prepare a "placebo" sample containing only the stressor (e.g., HCl solution) to serve as a control.
-
Protect all samples from light unless photostability is the variable being tested.
B. Stress Conditions:
| Stress Condition | Protocol | Time Points for Analysis | Rationale |
| Acid Hydrolysis | Mix the drug solution 1:1 with 0.1 M HCl. Incubate at 60°C. | 0, 2, 4, 8, 24 hours | Tests for susceptibility to degradation in acidic environments.[11] |
| Base Hydrolysis | Mix the drug solution 1:1 with 0.1 M NaOH. Incubate at 60°C. | 0, 2, 4, 8, 24 hours | Tests for susceptibility to degradation in alkaline environments.[11] |
| Neutral Hydrolysis | Mix the drug solution 1:1 with purified water. Incubate at 60°C. | 0, 2, 4, 8, 24 hours | Serves as a control for thermal degradation in an aqueous matrix. |
| Oxidation | Mix the drug solution 1:1 with 3% H₂O₂. Store at room temperature. | 0, 2, 4, 8, 24 hours | The imidazole ring is often susceptible to oxidation.[4][10] |
| Photostability | Expose the drug solution in a quartz cuvette or clear vial to a photostability chamber with a light source that provides both UV and visible light (ICH Q1B conditions). | 0, 4, 8, 24, 48 hours | Bromo-aromatic compounds can be light-sensitive.[5] |
| Thermal Stress | Store the drug solution (in 50:50 ACN:H₂O) at 60°C. | 0, 1, 3, 7 days | Evaluates the intrinsic thermal stability of the molecule in solution.[11] |
Note: After incubation, samples from acidic and basic conditions should be neutralized before HPLC analysis to prevent damage to the column.
C. Analysis:
-
Analyze all samples at the specified time points using a stability-indicating HPLC method (see Protocol 3).
-
Calculate the percentage of the parent compound remaining and the percentage of each new degradation product formed.
Protocol 3: Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active compound and the increase of degradation products without interference.
-
Initial Screening: Start with a standard reversed-phase column (e.g., C18, 3.5 or 5 µm particle size) and a generic gradient.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detector: UV/PDA, scan from 200-400 nm to determine the optimal wavelength for detection.
-
-
Method Optimization: Inject a pooled sample of all your stressed solutions (from Protocol 2). The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Adjust Gradient: Modify the slope of the gradient to improve the resolution of closely eluting peaks.
-
Change Organic Modifier: If separation is poor, try methanol as Mobile Phase B.
-
Modify pH: The ionization, and therefore retention time, of 6-bromo-imidazo[1,2-a]pyrazine and its degradants will be pH-sensitive. Try a different pH for the aqueous mobile phase (e.g., use a phosphate buffer at pH 7 or an ammonium acetate buffer at pH 5) to alter selectivity.
-
-
Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Data Visualization and Pathway Elucidation
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow for assessing the stability of 6-bromo-imidazo[1,2-a]pyrazine.
Caption: Workflow for conducting a forced degradation study.
Hypothetical Degradation Pathway
Based on the known chemistry of imidazole rings, a likely point of degradation is oxidative cleavage. The following diagram illustrates a plausible, though hypothetical, pathway.
Caption: Plausible oxidative degradation pathway.
References
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry. [Link]
-
Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. [Link]
-
Li, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]
-
Wang, Z., et al. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Advances. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
-
Woźniak, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
University of Washington. (n.d.). Bromine Safety Data Sheet. [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Bromine. [Link]
-
Zhang, T., et al. (2018). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]
-
ResearchGate. (2024). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
Obrnuta faza. (n.d.). HPLC Method Development. [Link]
-
Bernstein, E. R. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A. [Link]
-
SciSpace. (2017). How does the interplay between bromine substitution at bay area and bulky substituents at imide position influence the photophys. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Magari, F. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
-
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research. [Link]
-
Uzzaman, A. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. SSRN. [Link]
-
Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere. [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. [Link]
-
Wang, L., et al. (2017). How does the interplay between bromine substitution at bay area and bulky substituents at imide position influence the photophysical properties of perylene diimides?. RSC Advances. [Link]
-
Sykes, M. L., & Avery, V. M. (2013). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Journal of Medicinal Chemistry. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Białk-Bielińska, A., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. [Link]
-
Białk-Bielińska, A., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research International. [Link]
-
ResearchGate. (2023). (PDF) Pharmaceutical compounds photolysis: pH influence. [Link]
-
European Medicines Agency (EMA). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Marshall, C. M., et al. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
-
Havinga, E., & Cornelisse, J. (1976). Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry. [Link]
-
Njardarson, J. T., et al. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Medicinal Chemistry. [Link]
-
QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. [Link]
-
ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]
-
FDA. (2005). asean guideline on stability study of drug product. [Link]
-
FDA. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. [Link]
-
ResearchGate. (2025). (PDF) Imidazo[1,2-a]pyrazines. [Link]
-
Zheng, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Molecules. [Link]
-
TSI Journals. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
Sources
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- 13. jddtonline.info [jddtonline.info]
Validation & Comparative
Advanced Characterization Guide: LC-MS Fragmentation of Imidazo[1,2-a]pyrazine Scaffolds
Topic: LC-MS Fragmentation Patterns for Imidazo[1,2-a]pyrazine Derivatives Content Type: Publish Comparison Guide
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., tyrosine kinase inhibitors) and bioluminescent substrates like coelenterazine. Characterizing these derivatives requires precise mass spectrometric differentiation from their regioisomers, particularly imidazo[1,5-a]pyrazines and imidazo[1,2-a]pyridines.
This guide provides a technical comparison of fragmentation pathways, offering a self-validating workflow to distinguish the [1,2-a] scaffold from its alternatives using ESI-MS/MS. We focus on the mechanistic causality of ring cleavage to empower researchers to structurally validate novel derivatives.
Part 1: The Physics of the Scaffold
Structural Stability and Ionization
The imidazo[1,2-a]pyrazine core is a fused bicyclic heterocycle containing a bridgehead nitrogen. Under Electrospray Ionization (ESI) in positive mode (
-
Key Insight: The basicity of N-1 drives the initial charge localization, which dictates the subsequent fragmentation. Unlike the [1,5-a] isomer, the [1,2-a] scaffold possesses a unique "amidine-like" resonance that stabilizes the parent ion, often requiring higher collision energies (CE) to induce ring opening compared to its isomers.
The Primary Fragmentation Vectors
Fragmentation of this scaffold typically follows three distinct vectors:
-
Substituent Ejection (Low CE): Homolytic cleavage of labile groups (e.g., halides, alkoxy, or amino side chains).
-
Imidazole Ring Cleavage (Medium CE): Loss of neutral molecules like
or nitriles ( ). -
Pyrazine Ring Degradation (High CE): Retro-Diels-Alder (RDA) type mechanisms leading to skeletal rearrangement.
Part 2: Comparative Analysis (The Core Distinction)
The primary challenge in structural elucidation is distinguishing the Imidazo[1,2-a]pyrazine from its isomer Imidazo[1,5-a]pyrazine . While they share the same mass, their MS/MS fingerprints differ significantly due to the position of the second nitrogen atom.
Table 1: Comparative Fragmentation Fingerprints
| Feature | Imidazo[1,2-a]pyrazine (Target) | Imidazo[1,5-a]pyrazine (Alternative) | Mechanistic Cause |
| Dominant Neutral Loss | HCN (27 Da) or R-CN | HCN (27 Da) (Less favored) | In [1,2-a], N-1 and C-2 are optimally positioned to eliminate HCN upon ring opening. |
| Ring Cleavage Product | Formation of substituted pyrimidine-like ions | Formation of substituted pyrazine-like ions | The bridgehead nitrogen remains with different fragments in the two isomers. |
| Stability (Relative) | High (Requires >25 eV for skeletal break) | Moderate (Ring opens at lower CE) | The 1,2-a isomer has higher aromatic resonance energy. |
| Diagnostic Ion (Generic) | [M+H - Substituent - HCN] | [M+H - Substituent - C2H2] | 1,5-a isomers are more prone to acetylene loss from the imidazole ring. |
Part 3: Mechanistic Pathways & Visualization[1]
To interpret the spectra, one must follow the "Charge-Remote" and "Charge-Driven" pathways. The following diagram illustrates the critical decision points in the fragmentation of a generic 3-substituted imidazo[1,2-a]pyrazine.
Pathway Diagram (DOT)
Figure 1: Hierarchical fragmentation tree for imidazo[1,2-a]pyrazine. Note the central role of HCN elimination as a diagnostic filter.
Part 4: Self-Validating Experimental Protocol
This protocol is designed to be "self-validating," meaning the data generated includes internal checks (neutral loss confirmation) to verify the scaffold identity.
Reagents & Setup
-
Instrument: Q-TOF or Orbitrap (High Resolution is critical for distinguishing CO vs.
losses). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), as these derivatives are moderately polar.
Step-by-Step Workflow
Step 1: The "Energy Ramp" Validation Do not run a single collision energy. Acquire spectra at stepped energies (e.g., 10, 20, 40 eV).
-
Validation Check: At 10 eV, you should only see the parent ion or minor side-chain losses (e.g., deamination). If the ring shatters at 10 eV, suspect the [1,5-a] isomer or a different scaffold.
Step 2: Neutral Loss Scan (The Isomer Filter) Set up a Neutral Loss Scan (NLS) or post-process for specific mass differences:
-
Target Loss: 27.0109 Da (HCN).
-
Target Loss: 28.0313 Da (
) or 27.9949 Da (CO). -
Validation Check: If the dominant loss from the core scaffold (after side chains are gone) is 27 Da, confirm Imidazo[1,2-a] . If the dominant loss is 26 Da (
), suspect Imidazo[1,5-a] .
Step 3: MS^3 Confirmation (Optional but Recommended)
Isolate the
-
Expectation: The core scaffold should yield a specific "fingerprint" ion at low mass (e.g.,
~78-80 for the pyridine/pyrimidine remnant).
Part 5: Data Summary & Characteristic Ions
The following table summarizes the expected ions for a generic derivative: 3-amino-2-phenylimidazo[1,2-a]pyrazine (MW ~210).
| Precursor Ion ( | Fragment Ion ( | Neutral Loss | Interpretation |
| 211.1 | 194.1 | Loss of exocyclic amine (Low CE). | |
| 194.1 | 167.1 | Diagnostic: Cleavage of imidazole ring (N1-C2). | |
| 194.1 | 117.1 | Loss of phenyl ring (Inductive cleavage). | |
| 167.1 | ~90-95 | Complex | Degradation of remaining pyrazine core. |
Expert Note on "Ghost" Peaks
When analyzing these derivatives, you may see an ion at
References
-
Fragmentation of Imidazo[1,2-a]pyridine Scaffolds
-
Synthesis and Characteriz
-
Coelenterazine Fragment
- Title: Identification of the luciferin-luciferase system and quantification of coelenterazine by mass spectrometry.
- Source: ChemBioChem (2004).
-
URL:[Link]
- Relevance: Validates the loss of CO and side-chain fragmentation in complex natural product deriv
-
General Heterocyclic Fragment
Sources
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- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
Structural Determinants of Potency: A Comparative Guide to 6-Substituted Imidazo[1,2-a]pyrazines
[1]
Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads. Focus: Structural analysis, comparative crystallography, and experimental protocols for optimizing the 6-position vector.
Executive Summary
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged pharmacophore in kinase inhibition, distinguished by its ability to mimic the purine ring of ATP. While the C-8 position typically anchors the molecule to the kinase hinge region via hydrogen bonding, the C-6 position serves as a critical vector for accessing the solvent-exposed front or the "gatekeeper" regions, driving both solubility and selectivity.[1]
This guide objectively compares the crystallographic data of 6-substituted imidazo[1,2-a]pyrazines (exemplified by the Syk inhibitor Entospletinib ) against alternative scaffolds (imidazo[1,2-a]pyridines) and unsubstituted variants.[1] We analyze how the C-6 substituent influences lattice packing, ligand-protein conformation, and thermodynamic potency.[1]
Comparative Structural Analysis
The "N4" Effect: Pyrazine vs. Pyridine
A fundamental structural divergence exists between the imidazo[1,2-a]pyrazine and its carbon-analog, imidazo[1,2-a]pyridine.[1] Crystallographic data reveals that the additional nitrogen at position 4 (N4) in the pyrazine core significantly alters the electronic landscape and water-bridging potential.[1]
| Feature | Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyridine | Structural Consequence |
| H-Bond Acceptor | Yes (N4) | No (C4) | N4 often recruits a structural water molecule, stabilizing the ligand in the ATP pocket (seen in PDB: 4PUZ).[1] |
| Dipole Moment | Higher | Lower | Pyrazines generally exhibit higher aqueous solubility, reducing the need for highly polar C-6 solubilizing groups.[1] |
| Packing (Small Mol) | Planar | Offset | Pyrazines show tighter inter-planar spacing (~3.3 Å) in small molecule lattices due to dipole alignment.[1] |
Case Study: Entospletinib (GS-9973)
Compound: 6-(1H-indazol-6-yl)-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine.[1][2] Target: Spleen Tyrosine Kinase (Syk).[1][2][3] PDB Entry: [1][2]
In the crystal structure of Entospletinib bound to Syk, the 6-position substituent (indazolyl) demonstrates a critical "selectivity twist."[1] Unlike linear 6-aryl derivatives which may suffer from steric clash with the gatekeeper residue (Met/Thr), the 6-indazolyl group adopts a specific dihedral angle (approx 30-40°) relative to the pyrazine core.[1]
Comparative Data: 6-Substituent Impact on Potency
| Compound Variant | 6-Substituent | IC50 (Syk) | Binding Mode (X-ray) |
| Entospletinib | 1H-indazol-6-yl | 7.7 nM | Optimal: Indazole nitrogen forms H-bond with active site residues; twists to avoid steric clash.[1] |
| Analog A | Phenyl | ~150 nM | Sub-optimal: Lacks H-bond donor; planar conformation forces unfavorable contact with gatekeeper.[1] |
| Analog B | H (Unsubstituted) | >1000 nM | Poor: Loss of hydrophobic burial surface area in the back pocket.[1] |
Structural Insight: The 6-position is not merely a solubility handle.[1] Crystallography confirms that rigid heteroaryl substituents at C-6 (like indazole or pyridine) induce a "propeller-like" conformation that maximizes shape complementarity with the kinase P-loop.[1]
Experimental Protocol: Co-Crystallization of 6-Substituted Analogs
Objective: Obtain high-resolution (<2.5 Å) complex structures of a 6-substituted imidazo[1,2-a]pyrazine with a target kinase (e.g., Syk or Aurora A).
Phase 1: Complex Formation
Note: Causality is critical here.[1] Pre-incubation prevents aggregation.[1]
-
Protein Prep: Concentrate the purified kinase domain to 10–15 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 200 mM NaCl, and 2 mM TCEP.
-
Ligand Addition: Add the 6-substituted inhibitor (dissolved in 100% DMSO) to the protein solution.
Phase 2: Vapor Diffusion (Hanging Drop)[1]
-
Reservoir: Prepare 500 µL well solution: 0.1 M HEPES (pH 7.5), 20–30% PEG 3350, 0.2 M Ammonium Sulfate.
-
Drop Setup: Mix 1 µL Protein-Ligand complex + 1 µL Reservoir solution on a siliconized cover slip.
-
Seeding (The Secret Sauce): If crystals do not appear in 3 days, use "Streak Seeding."
Phase 3: Cryo-Protection & Data Collection[1]
-
Soak: Transfer crystal to a solution of Reservoir + 25% Glycerol + 0.5 mM Ligand.
-
Why Ligand? Prevents "washout" of the inhibitor from the active site during the osmotic shock of cryo-protection.[1]
-
-
Flash Cool: Plunge into liquid nitrogen.
-
Diffraction: Collect data at 100 K. Aim for redundancy >4.0 to resolve weak anomalous signals if using halogenated ligands.
Workflow Visualization: Structural Biology Pipeline
The following diagram outlines the iterative workflow for optimizing the 6-position vector using structural feedback.
Caption: Iterative SBDD workflow. The critical feedback loop (dashed line) uses electron density maps to refine the C-6 substituent vector for maximized occupancy and selectivity.[1]
References
-
RCSB Protein Data Bank. (2018).[1][3] Crystal structures of spleen tyrosine kinase in complex with a novel inhibitor (PDB 4PUZ).[1][Link][1][2]
-
Currie, R. A., et al. (2014). Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase.[1] Journal of Medicinal Chemistry.[1][4] [Link]
-
Marcotte, D. J., et al. (2010). Imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors (PDB 3NRM).[1] Bioorganic & Medicinal Chemistry Letters.[1][5][6] [Link]
-
Guide to Pharmacology. (2024).[1] Entospletinib Ligand Page.[1][7][Link][1]
-
Cambridge Crystallographic Data Centre (CCDC). Small Molecule Crystal Structures.[1] (General Reference for packing comparisons). [Link][1]
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- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3nrm - Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
- 7. entospletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine
Executive Summary & Risk Context
6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine is a functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other bioactive small molecules. While specific toxicological data (LD50) for this exact isomer may be limited in public registries, its structural class (halogenated imidazopyrazines) dictates that it be handled as a High-Potency Pharmacophore Intermediate .
The Core Risk: Beyond standard irritation, the primary risks are respiratory sensitization (due to the nitrogen-rich heterocycle) and potential alkylating activity (associated with the bromo-substituent). In solution, particularly with halogenated solvents (DCM, Chloroform), the risk of dermal absorption increases significantly.
Operational Directive: Treat this compound as an Irritant (Skin/Eye/Respiratory) and Acute Toxin (Oral) . All manipulation must occur within a certified chemical fume hood.
Hazard Identification & GHS Classification
Based on Structure-Activity Relationships (SAR) and analogous imidazopyrazine scaffolds.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to fine organic powders and organic solutions.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Solid) | Nitrile (4-5 mil) | Standard protection against dry particulates. |
| Hand Protection (Solution) | Double Nitrile or Laminate (Silver Shield) | Halogenated solvents (often used to dissolve this compound) permeate standard nitrile in <5 mins. Double gloving provides a "breakthrough buffer." |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders which can bypass side-shields via air currents in the hood. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure during reaching motions. |
| Respiratory | N/A (Engineering Controls) | Do not use a respirator as a primary control. Use a Fume Hood (Face Velocity: 80–100 fpm). |
PPE Decision Logic
The following decision tree illustrates the required PPE adjustments based on the physical state of the compound.
Figure 1: PPE Selection Workflow based on physical state and solvent compatibility.
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
Fine heterocyclic powders are prone to static charging, causing them to "jump" or disperse unexpectedly.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance slab.
-
Static Control: Use an ionizing bar or antistatic gun on the spatula and weigh boat before transfer.
-
Transfer:
-
Do not transfer directly from the stock bottle to the reaction flask.
-
Weigh into a disposable weigh boat or glass vial.
-
Cap the stock bottle immediately after removing the aliquot.
-
-
Decontamination: Wipe the exterior of the stock bottle and the balance area with a chemically compatible wipe (e.g., methanol-dampened Kimwipe) before removing hands from the hood.
B. Reaction Setup
-
Solvent Choice: If using Dichloromethane (DCM), be aware that DCM degrades nitrile gloves rapidly. If your glove looks "wrinkled," it has been compromised.
-
Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths for this compound to prevent accidental hydrolysis or emulsion formation in case of a flask break.
C. Emergency Response (Spills)[3][4]
-
Solid Spill: Do not sweep. Cover with a wet paper towel (methanol or water) to prevent dust generation, then wipe up. Place waste in a sealed bag.
-
Solution Spill: Cover with an absorbent pad. If the solvent is halogenated, use a specific "Organic Solvent" spill kit.
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes.[1] Do not use ethanol to wash skin, as it may increase dermal absorption of the compound.
-
Eyes: Flush for 15 minutes at an eyewash station.
-
Waste Disposal & Deactivation[4][6][7][8][9]
Proper segregation reduces disposal costs and prevents dangerous chemical incompatibilities.
Disposal Classification:
-
Primary Stream: Halogenated Organic Waste (due to the Bromine atom and likely co-solvents).
-
RCRA Code: Likely D001 (Ignitable) or U-listed depending on solvent mixtures.
Disposal Workflow
Figure 2: Waste segregation logic to ensure compliance with environmental regulations.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]2]
-
PubChem. (n.d.). Compound Summary: Imidazo[1,2-a]pyrazine derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
